Cas no 783323-28-4 (1-Naphthalenecarbonyl chloride, 3-methoxy-)
1-Naphthalenecarbonyl chloride, 3-methoxy- Chemical and Physical Properties
Names and Identifiers
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- 1-Naphthalenecarbonyl chloride, 3-methoxy-
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- Inchi: 1S/C12H9ClO2/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)12(13)14/h2-7H,1H3
- InChI Key: AMFKKFOLRUVTRV-UHFFFAOYSA-N
- SMILES: C(Cl)(C1=C2C(C=CC=C2)=CC(OC)=C1)=O
1-Naphthalenecarbonyl chloride, 3-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219001291-250mg |
3-Methoxynaphthalene-1-carbonyl chloride |
783323-28-4 | 98% | 250mg |
$680.00 | 2023-09-01 | |
| Alichem | A219001291-500mg |
3-Methoxynaphthalene-1-carbonyl chloride |
783323-28-4 | 98% | 500mg |
$1019.20 | 2023-09-01 | |
| Alichem | A219001291-1g |
3-Methoxynaphthalene-1-carbonyl chloride |
783323-28-4 | 98% | 1g |
$1600.75 | 2023-09-01 |
1-Naphthalenecarbonyl chloride, 3-methoxy- Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on 1-Naphthalenecarbonyl chloride, 3-methoxy-
1-Naphthalenecarbonyl Chloride, 3-Methoxy-
1-Naphthalenecarbonyl chloride, 3-methoxy-, also known by its CAS number 783323-28-4, is a chemical compound that has garnered significant attention in the field of organic synthesis and materials science. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a carbonyl chloride group attached at the 1-position and a methoxy group at the 3-position. The combination of these functional groups imparts unique chemical properties, making it a valuable intermediate in various synthetic processes.
The structure of 1-naphthalenecarbonyl chloride, 3-methoxy- consists of a naphthalene ring system with two substituents: a carbonyl chloride group (-COCl) at position 1 and a methoxy group (-OCH₃) at position 3. The naphthalene ring provides aromatic stability, while the carbonyl chloride group is highly reactive due to the electrophilic nature of the carbonyl carbon. This reactivity makes it an excellent electrophile in nucleophilic acyl substitution reactions. The methoxy group introduces electron-donating effects through resonance, which can influence the reactivity of the compound in various chemical transformations.
Recent studies have explored the application of 1-naphthalenecarbonyl chloride, 3-methoxy- in the synthesis of bioactive compounds. Researchers have utilized its reactivity to construct complex molecular frameworks with potential pharmacological activities. For instance, its use as an electrophilic reagent in peptide coupling reactions has been reported, demonstrating its utility in medicinal chemistry. Additionally, its role as an intermediate in the synthesis of fluorescent materials has been investigated, leveraging the inherent fluorescence properties of naphthalene derivatives.
The synthesis of 1-naphthalenecarbonyl chloride, 3-methoxy- typically involves the chlorination of the corresponding naphthoic acid derivative. This process often employs thionyl chloride (SOCl₂) as a chlorinating agent under reflux conditions. The reaction proceeds via the formation of an intermediate acid chloride species before achieving the final product. Optimization studies have shown that reaction conditions such as temperature and solvent choice significantly influence yield and purity.
In terms of physical properties, 1-naphthalenecarbonyl chloride, 3-methoxy- is typically a crystalline solid with a melting point around 65°C and a boiling point above 150°C under standard atmospheric pressure. Its solubility in common organic solvents like dichloromethane and ethyl acetate is moderate, facilitating its use in solution-based reactions. However, it is sparingly soluble in water due to its hydrophobic nature.
The chemical stability of 1-naphthalenecarbonyl chloride, 3-methoxy- is influenced by environmental factors such as humidity and temperature. Exposure to moisture can lead to hydrolysis, generating carboxylic acid derivatives and releasing hydrogen chloride gas. Therefore, it is essential to store this compound in dry conditions to maintain its integrity and reactivity.
In recent years, there has been growing interest in exploring green chemistry approaches for synthesizing compounds like 1-naphthalenecarbonyl chloride, 3-methoxy-. Researchers are investigating catalytic methods that minimize waste generation and reduce energy consumption during synthesis. For example, microwave-assisted synthesis has been proposed as an efficient alternative to traditional reflux methods for preparing this compound.
The application scope of 1-naphthalenecarbonyl chloride, 3-methoxy- extends beyond organic synthesis into materials science. Its ability to form stable amides upon reaction with amines makes it a useful building block for constructing polyamides or other functional polymers. Furthermore, its fluorescence properties have been harnessed in developing sensors for detecting specific analytes in environmental monitoring applications.
In conclusion, 1-naphthalenecarbonyl chloride, 3-methoxy-, with CAS number 783323-28-4, stands out as a versatile intermediate in organic synthesis and materials science. Its unique combination of functional groups offers diverse reactivity profiles that continue to drive innovative research across multiple disciplines. As advancements in synthetic methodologies and green chemistry practices unfold, this compound is poised to play an even more significant role in developing novel materials and bioactive compounds.
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